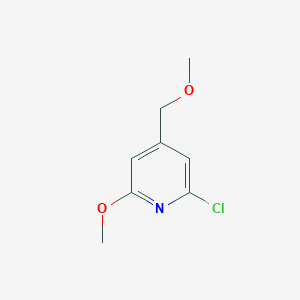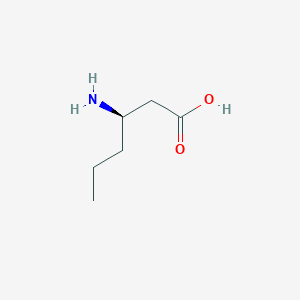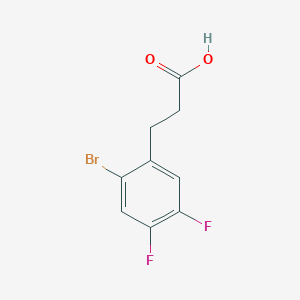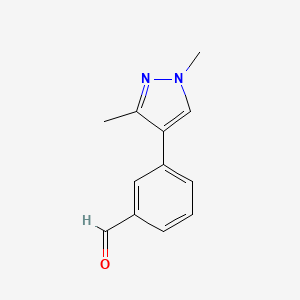
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-: is a fluorinated organic compound characterized by the presence of trifluoromethyl and iodophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-iodobenzene and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the trifluoromethyl group is introduced to the iodophenyl ring.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohols.
Substitution: Formation of trifluoroaniline derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its bioactive properties.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2,2,2-trifluoro-1-(2,3,6-trifluoro-5-iodophenyl)-
- Ethanone, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)-
- Ethanone, 2,2,2-trifluoro-1-(3-chloro-4-fluoro-5-trifluoromethylphenyl)-
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the design of selective inhibitors and imaging agents.
Propiedades
Número CAS |
2149598-29-6 |
|---|---|
Fórmula molecular |
C8H3F4IO |
Peso molecular |
318.01 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H3F4IO/c9-5-1-4(2-6(13)3-5)7(14)8(10,11)12/h1-3H |
Clave InChI |
IEZJDAXBLBDWIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)I)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)







![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)


![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
